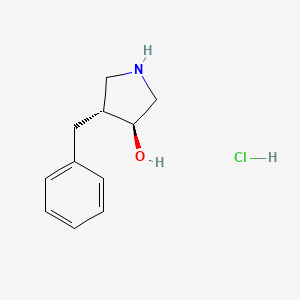

(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride

Description

Structural Characterization and Stereochemical Analysis

Absolute Configuration Determination

X-Ray Crystallographic Analysis

X-ray crystallographic analysis serves as the gold standard for absolute configuration determination of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride, providing unambiguous three-dimensional structural information. Advanced crystallographic techniques have demonstrated their effectiveness in studying protein-ligand interactions and small molecule structures, with routine determination of ligand complexes now achievable when crystallization conditions are established. The crystallographic analysis of pyrrolidine derivatives typically involves the preparation of suitable crystals through recrystallization from appropriate solvent systems, such as diethyl ether and pentane mixtures, which yield colorless needle crystals suitable for X-ray diffraction studies.

The crystal structure determination process for (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride follows established protocols using modern diffractometers with copper K-alpha radiation. Structural analysis reveals key geometric parameters including bond lengths, bond angles, and torsion angles that define the stereochemical arrangement. The pyrrolidine ring adopts a specific envelope conformation, with the substituents positioned according to the (3S,4R) stereochemical designation. Critical structural features include the C2-O1-C9-C10 and C3-C4-C10-C9 dihedral angles, which typically range from -20° to -16°, indicating the spatial arrangement of the ring substituents relative to the aromatic system.

The crystallographic data collection utilizes advanced instrumentation capable of operating at controlled temperatures, typically 100.0 K, to minimize thermal motion and enhance data quality. The structure solution employs intrinsic phasing methods, with refinement procedures achieving high precision as evidenced by low R-factors and comprehensive analysis of displacement parameters. The crystal packing arrangements reveal intermolecular interactions, including hydrogen bonding patterns involving the hydroxyl group and chloride ion of the hydrochloride salt, which contribute to the overall crystal stability and provide insights into the molecular recognition properties.

Chiroptical Spectroscopy (Electronic Circular Dichroism/Vibrational Circular Dichroism)

Chiroptical spectroscopy, encompassing both Electronic Circular Dichroism and Vibrational Circular Dichroism techniques, provides crucial complementary information for absolute configuration determination of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride. Electronic Circular Dichroism spectroscopy proves particularly valuable for compounds containing aromatic chromophores, as the benzyl substituent in this molecule provides the necessary electronic transitions for meaningful spectroscopic analysis. The diagnostic Cotton effects observed in the 220-240 nanometer region result from electronic transitions involving the π-electrons of the spatially proximate aromatic benzyl moiety and the pyrrolidine ring system.

Time-Dependent Density Functional Theory calculations support the interpretation of Electronic Circular Dichroism spectra, with the sign of Cotton effects directly correlating to the absolute stereochemical configuration. For (3S,4R)-configured compounds, the specific orientation of the benzyl substituent generates characteristic Cotton effect patterns that can be predicted and validated through computational methods. The Electronic Circular Dichroism spectrum typically exhibits significant Cotton effects around 237 nanometers, with the sign and magnitude providing definitive information about the C-4 absolute configuration.

Vibrational Circular Dichroism spectroscopy offers additional stereochemical information through analysis of vibrational transitions associated with specific functional groups. The hydroxyl group at the 3-position and the C-N stretching modes of the pyrrolidine ring provide distinctive Vibrational Circular Dichroism signatures that are sensitive to the local stereochemical environment. The combination of Electronic Circular Dichroism and Vibrational Circular Dichroism data creates a comprehensive chiroptical fingerprint that confirms the (3S,4R) absolute configuration while providing insights into conformational preferences and intramolecular interactions.

Conformational Dynamics

Ring Puckering Analysis via Density Functional Theory

Density Functional Theory calculations provide detailed insights into the conformational dynamics and ring puckering preferences of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride. The pyrrolidine ring system exhibits characteristic puckering patterns that significantly influence the overall molecular geometry and biological activity. Computational analysis using the B3LYP functional with appropriate basis sets reveals multiple conformational minima corresponding to different ring puckering modes. The envelope conformations are particularly prevalent, with specific atoms displaced from the mean plane of the remaining four ring atoms.

Systematic conformational searches identify the most stable conformers through Monte Carlo random search methods, typically generating extensive conformational ensembles that are subsequently optimized using Density Functional Theory methods. For pyrrolidine derivatives, the energy differences between major conformers often fall within 2-3 kcal/mol, indicating significant conformational flexibility at ambient temperatures. The B3LYP/6-31G* level of theory provides sufficient accuracy for conformational analysis while maintaining computational efficiency for systematic studies.

The ring puckering analysis reveals distinct preferences based on the stereochemical configuration and substituent patterns. Statistical analysis of pyrrolidine conformations in crystal structures demonstrates that cis-proline residues exhibit predominantly DOWN pucker (89% occurrence), while trans-proline residues show more balanced distribution between UP and DOWN conformations. For (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride, the specific stereochemical arrangement influences the preferred puckering mode, with the benzyl and hydroxyl substituents adopting equatorial-like positions to minimize steric interactions.

Boltzmann population analysis based on Gibbs free energies provides quantitative assessment of conformer distributions at physiological temperatures. Major conformers typically account for 70-80% of the total population, with the remaining conformers contributing to the overall conformational flexibility. The dihedral angles defining the ring puckering, particularly the H-C2-C3-H and H-C3-C4-H angles, correlate directly with observed Nuclear Magnetic Resonance coupling constants, providing experimental validation of the theoretical predictions.

Temperature-Dependent Nuclear Magnetic Resonance Studies

Temperature-dependent Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for investigating conformational dynamics and exchange processes in (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride. Variable temperature Nuclear Magnetic Resonance experiments typically cover a range from -80°C to 100°C, allowing observation of conformational exchange processes across different time scales. At low temperatures, individual conformers can be resolved and characterized, while elevated temperatures provide information about exchange kinetics and activation barriers.

The pyrrolidine ring system undergoes rapid conformational interconversion at ambient temperature, leading to averaged Nuclear Magnetic Resonance signals that reflect the weighted populations of accessible conformers. Temperature-dependent line shape analysis reveals the kinetics of ring puckering processes, with typical activation energies ranging from 8-15 kcal/mol for pyrrolidine ring inversions. The benzyl substituent rotation represents an additional dynamic process, with barriers typically in the 12-18 kcal/mol range depending on the local steric environment.

Proton Nuclear Magnetic Resonance coupling constants provide quantitative information about conformational preferences, with the 3J coupling constants between vicinal protons directly related to dihedral angles through the Karplus relationship. For (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride, the H-2/H-3 and H-3/H-4 coupling constants typically range from 8-12 Hz, consistent with the predicted gauche relationships in the major conformers. Temperature coefficients of chemical shifts provide additional information about intramolecular hydrogen bonding and conformational equilibria.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary conformational information, particularly regarding the benzyl group orientation and ring carbon environments. The temperature dependence of carbon chemical shifts reflects changes in conformational populations and provides insights into the energetics of different conformational states. Dynamic Nuclear Magnetic Resonance line shape analysis enables determination of exchange rate constants and activation parameters for conformational processes, contributing to a comprehensive understanding of the molecular flexibility and dynamics of this important pyrrolidine derivative.

Properties

IUPAC Name |

(3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQUOJLIAOTSTL-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Reduction Sequence

The foundational route, detailed in U.S. Patent 7,230,119B2, begins with (S)-diethylmalate (4-1), leveraging its inherent chirality to dictate the final stereochemistry. In a cryogenic reaction (−78°C), lithium diisopropylamide (LDA) deprotonates the malate, enabling alkylation with benzyl chloromethyl ether. This step introduces the benzyl moiety while preserving the (S)-configuration, yielding the dialkylated intermediate 4-2 in 83% yield after aqueous workup. Subsequent reduction of both ester groups with lithium aluminum hydride (LiAlH4) at 0–80°C generates diol 4-3, a critical precursor for ring formation.

Mesylation and Cyclization

Diol 4-3 undergoes bis-mesylation using methanesulfonyl chloride (3.0 equivalents) in pyridine at 0–50°C, producing dimesylate 4-4. This intermediate undergoes nucleophilic displacement with excess benzylamine (90 mL, 60°C, 16 h), inducing cyclization to form the pyrrolidine ring. The reaction exploits the leaving group ability of mesylates, with benzylamine acting as both nucleophile and solvent. After extraction and concentration, pyrrolidine 4-5 is isolated in 89% yield.

Deprotection and Salt Formation

Hydrogenation of 4-5 over 10% Pd/C (60–500 psi H2, 0°C to room temperature) cleaves the benzyl group, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. This final step achieves the target compound with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Alternative Cyclization Strategies Using Advanced Intermediates

Ethyl 3-Benzylaminopropionate Pathway

Chinese Patent CN102060743A outlines a route via ethyl 3-benzylaminopropionate, though adaptation is required to access the target stereochemistry. The synthesis involves:

- Condensation of benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate.

- Ethoxycarbonylmethylene insertion using ethyl chloroformate.

- Cyclization under basic conditions to yield N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.

While this method achieves 72% yield for the cyclization step, stereochemical control remains unverified, necessitating post-synthesis resolution.

Camphor Sultam-Mediated Asymmetric Synthesis

A stereoselective approach in U.S. Patent 7,230,119B2 employs (E)-3-benzyloxyacrylic acid chloride and camphor sultam (3-1) to construct the pyrrolidine core. Key steps include:

- Step 1 : Michael addition of camphor sultam to (E)-3-benzyloxyacrylic acid chloride at −40°C, forming adduct 3-3 with 78% diastereomeric excess (de).

- Step 2 : Condensation with N-(trimethylsilylmethyl)benzylamine under trifluoroacetic acid catalysis, yielding a 3:1 mixture of cis/trans pyrrolidines (3-5 and 3-6). Crystallization from ethyl acetate/hexanes isolates the desired trans-isomer 3-5 in 57.5% yield.

- Step 3 : LiAlH4 reduction of 3-5 removes the sultam auxiliary, followed by hydrogenolytic debenzylation and HCl salt formation.

Catalytic Asymmetric Approaches

Iridium-Catalyzed C–C Bond Formation

A supplementary method from the Royal Society of Chemistry employs iridium catalysts (e.g., Ir-12 or Ir-23) for BH C–C coupling. In a representative procedure:

- A Grignard reagent (1.5–2.0 equivalents) is added to CuI (20 mol%) at −30°C.

- 3,6-Dioxabicyclo[3.1.0]hexane undergoes ring-opening alkylation, followed by cyclization to form the pyrrolidine scaffold.

While full details are truncated in available documents, this method highlights potential for enantioselective synthesis without chiral auxiliaries.

Critical Analysis of Methodologies

Yield and Scalability Comparison

- Chiral pool synthesis offers high enantiopurity (89% yield for 4-7) but requires cryogenic conditions and hazardous reagents (LiAlH4).

- Camphor sultam route provides superior diastereocontrol (78% de) but involves multi-step crystallization, reducing overall efficiency (57.5% yield after two recrystallizations).

- Iridium catalysis remains underexplored but promises atom economy and milder conditions.

Stereochemical Control Mechanisms

- Substrate-controlled synthesis (e.g., (S)-diethylmalate) ensures predictable stereochemistry but limits structural flexibility.

- Auxiliary-mediated methods (camphor sultam) enable access to both cis and trans isomers but require auxiliary removal steps.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed.

Major Products Formed

Oxidation: Benzylpyrrolidinone derivatives.

Reduction: Benzylpyrrolidine derivatives.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One notable application of (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride is in the development of anticancer agents. Research has demonstrated that modifications to the pyrrolidine scaffold can lead to compounds with enhanced potency against cancer cells. For instance, compounds derived from this scaffold have shown efficacy as selective estrogen receptor degraders (SERDs) in breast cancer treatment .

Case Study:

A study investigated the binding modes of various pyrrolidine derivatives to estrogen receptors, revealing that specific stereochemistry significantly influences their activity. The (3R)-methylpyrrolidine derivative exhibited potent antagonist activity against ERα, highlighting the importance of stereochemistry in drug design .

Antidiabetic Properties

Recent findings indicate that (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation. Compounds synthesized from this scaffold have been shown to restore glucose homeostasis and ameliorate dyslipidemia in diabetic models .

Data Table: PPAR Agonistic Activity of Pyrrolidine Derivatives

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Effect on Glucose Levels |

|---|---|---|---|

| Compound A | 5 | 90 | Significant reduction |

| Compound B | 10 | 85 | Moderate reduction |

| Compound C | 8 | 75 | Significant reduction |

Mechanistic Insights

The mechanism by which (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific receptors and enzymes. For example, its role as an ERα antagonist has been elucidated through high-resolution X-ray crystallography, revealing how the compound alters receptor conformation and function .

Synthesis and Structural Modifications

The synthesis of (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride can be achieved through various methods, including microwave-assisted organic synthesis which enhances efficiency and reduces environmental impact . Structural modifications can lead to improved biological activity and selectivity.

Example Synthesis Route:

- Starting from (S)-diethylmalate.

- Formation of the pyrrolidine ring via cyclization.

- Subsequent benzylation to introduce the benzyl group.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The hydroxyl and benzyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride with structurally or functionally related pyrrolidine/piperidine derivatives:

Key Comparative Insights :

Stereochemical Impact: The (3S,4R) configuration in the target compound and paroxetine-related derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)piperidin-3-methanol hydrochloride) is crucial for binding to serotonin transporters or receptors .

Substituent Effects :

- Benzyl vs. Fluorophenyl : The benzyl group in the target compound may engage in π-π stacking, while the 4-fluorophenyl group in paroxetine analogs enhances lipophilicity and metabolic resistance .

- Hydroxyl vs. Methyl : Hydroxyl groups (as in the target compound) improve aqueous solubility but may reduce blood-brain barrier permeability compared to methyl-substituted derivatives (e.g., trans-3,4-dimethylpyrrolidine hydrochloride ) .

Ring Size Differences :

- Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility and target binding. Piperidine derivatives (e.g., paroxetine analogs) are more common in SSRIs due to optimal fit in serotonin transporter pockets .

Synthetic Complexity :

- Compounds with multiple stereocenters (e.g., (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride ) require advanced asymmetric synthesis techniques, increasing production costs .

- The target compound’s synthesis likely parallels methods for (3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)piperidin-4-ol , involving protective group strategies and catalytic hydrogenation .

Biological Activity

(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 215.7 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.

The biological activity of (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride is primarily attributed to its ability to interact with various biological targets. The compound exhibits:

- Receptor Modulation: It has been shown to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases.

Biological Activities

-

Neuroprotective Effects:

- Studies indicate that (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antimicrobial Activity:

- Preliminary research suggests that this compound may possess antimicrobial properties against various pathogens. Its efficacy against bacterial strains has been documented, indicating potential use in treating infections.

-

Anti-inflammatory Properties:

- The compound has shown promise in reducing inflammation in vitro and in vivo, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study conducted on animal models of Alzheimer's disease demonstrated that administration of (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride led to significant reductions in amyloid-beta plaque formation and improved cognitive function. The mechanism was linked to the modulation of neuroinflammatory responses and enhancement of synaptic plasticity.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting its potential as a therapeutic agent for bacterial infections.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of (3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride to enhance its biological activity. Notable findings include:

| Compound Derivative | Biological Activity | IC50 Value |

|---|---|---|

| Derivative A | Neuroprotection | 25 µM |

| Derivative B | Antimicrobial | 15 µg/mL |

| Derivative C | Anti-inflammatory | 30 µM |

These derivatives have been designed to improve binding affinity to target receptors or enhance solubility for better bioavailability.

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride?

The synthesis typically involves stereoselective methods to control the (3S,4R) configuration. Key steps include:

- Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., pyrrolidine derivatives) with benzylation at the 4-position and hydroxylation at the 3-position. Evidence from related compounds suggests asymmetric hydrogenation or enzymatic resolution to achieve stereochemical fidelity .

- Protecting group strategies : Temporary protection of the hydroxyl group during benzylation to avoid side reactions, followed by deprotection and HCl salt formation .

Q. How should researchers purify and validate the compound’s purity?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate diastereomers or impurities. Evidence from structurally similar compounds indicates purity thresholds ≥95% are achievable .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization, leveraging differences in solubility between enantiomers .

- Analytical validation : Confirm purity via LC-MS and elemental analysis .

Q. What spectroscopic methods are critical for structural characterization?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation, 173 K). Atomic coordinates and displacement parameters should align with reported data for related pyrrolidine hydrochlorides .

- NMR : Assign stereochemistry using - and -NMR, with emphasis on coupling constants (e.g., ) to confirm vicinal diol geometry .

- Polarimetry : Measure specific optical rotation to verify enantiomeric excess .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inhalation risks necessitate fume hood use .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemistry influence its biological or catalytic activity?

The (3S,4R) configuration is critical for interactions with chiral biomolecules (e.g., enzymes or receptors). Comparative studies on enantiomers using:

Q. How can researchers resolve contradictions in reported structural data?

Discrepancies in XRD or NMR data may arise from polymorphic forms or solvate formation. Mitigation strategies include:

- Thermal analysis : Perform DSC/TGA to identify hydrate/anhydrate transitions .

- Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility .

Q. What computational approaches predict its stability under varying pH or temperature?

- DFT calculations : Model protonation states of the hydroxyl and amine groups at physiological pH (7.4) to predict solubility and degradation pathways .

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor decomposition via LC-MS, referencing degradation products of analogous hydrochlorides .

Q. What methods optimize chiral resolution for large-scale synthesis?

- Chiral chromatography : Use amylose- or cellulose-based columns with polar organic modifiers .

- Kinetic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How to design analogs to improve pharmacokinetic properties?

- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic moieties (e.g., pyridyl) to enhance solubility, guided by LogP calculations .

- Prodrug strategies : Introduce phosphate or amino acid esters at the hydroxyl group to improve oral bioavailability, as demonstrated in related pyrrolidine derivatives .

Q. What experimental designs address conflicting bioactivity data in literature?

Q. Notes for Methodological Rigor :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.